3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O/c23-20-13-16(5-7-21(20)24)6-8-22(27)26-12-10-19(15-26)25-11-9-17-3-1-2-4-18(17)14-25/h1-5,7,13,19H,6,8-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCHNMYJHULBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the aromatic intermediate: The initial step involves the preparation of the 3-chloro-4-fluoroaniline derivative through halogenation reactions.
Coupling with pyrrolidine: The aromatic intermediate is then coupled with a pyrrolidine derivative under basic conditions to form the pyrrolidinyl intermediate.
Introduction of the tetrahydroisoquinoline moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and tetrahydroisoquinoline moieties.
Reduction: Reduction reactions can be performed on the carbonyl group to yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the pyrrolidine moiety can yield N-oxide derivatives.
Reduction: Reduction of the carbonyl group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or bromo groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound may be used in the development of new materials. Its unique chemical properties could be leveraged to create materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Data Gaps
While the evidence provides structural and synthetic data (e.g., melting points in ), direct pharmacological or kinetic studies are absent. Computational modeling (referenced in ) could predict binding affinities, and crystallographic tools (e.g., SHELX ) may aid in elucidating conformational preferences. Further research is needed to correlate structural features with bioactivity.
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-1-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a chloro-fluorophenyl moiety and a pyrrolidine ring linked to a tetrahydroisoquinoline. Its molecular formula is , with a molecular weight of approximately 362.88 g/mol.
The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The presence of the 3-chloro-4-fluorophenyl group may enhance binding affinity due to its electron-withdrawing properties, potentially influencing the compound's pharmacokinetic profile.
In Vitro Studies
Recent studies have indicated that compounds bearing the 3-chloro-4-fluorophenyl motif can exhibit significant inhibitory effects on various enzymes. For instance, the compound has been tested for its ability to inhibit tyrosinase activity, which is crucial for melanin biosynthesis in melanocytes. The IC50 values for related compounds have been documented, providing a comparative basis for evaluating the potency of this compound.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(3-chloro-4-fluorophenyl)-1-[...]-propan-1-one | TBD | |
| Kojic Acid (Control) | 100 | |
| Other Analogues | Various |
Case Studies
A study published in Molecules detailed the synthesis and biological evaluation of several analogues of this compound. The results showed that modifications to the pyrrolidine ring could significantly alter the inhibitory potency against tyrosinase, suggesting potential pathways for optimizing therapeutic efficacy.
Pharmacological Implications
The biological activity of this compound suggests potential applications in treating conditions related to hyperpigmentation and other disorders influenced by tyrosinase activity. Further research is needed to explore its efficacy in vivo and its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
